2-fluoro-N-(1-methylpiperidin-4-yl)pyridin-4-amine
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Overview
Description
2-Fluoro-N-(1-methylpiperidin-4-yl)pyridin-4-amine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the aromatic ring often imparts enhanced stability, reduced basicity, and altered reactivity compared to non-fluorinated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the piperidine and amine groups.
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These methods yield mixtures of fluorinated pyridines, which are then separated and purified .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(1-methylpiperidin-4-yl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-N-(1-methylpiperidin-4-yl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-methylpiperidin-4-yl)pyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacrylfentanyl: A fluorinated fentanyl analog with similar structural features.
2-Fluorobutyrfentanyl: Another fluorinated analog with a different alkyl chain length.
2-Fluoroisobutyrfentanyl: A compound with a branched alkyl chain.
Uniqueness
2-Fluoro-N-(1-methylpiperidin-4-yl)pyridin-4-amine is unique due to its specific substitution pattern and the presence of both a fluorine atom and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H16FN3 |
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Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-fluoro-N-(1-methylpiperidin-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C11H16FN3/c1-15-6-3-9(4-7-15)14-10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3,(H,13,14) |
InChI Key |
USTYYTKPBLUJMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=CC(=NC=C2)F |
Origin of Product |
United States |
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